Methyl 6-[(2-{[(4-methylphenyl)sulfonyl]amino}phenyl)sulfanyl]nicotinate
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Overview
Description
Methyl 6-[(2-{[(4-methylphenyl)sulfonyl]amino}phenyl)sulfanyl]nicotinate is a complex organic compound with the molecular formula C20H18N2O4S2. It is known for its unique structural features, which include a nicotinate moiety and a sulfonyl amino group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-[(2-{[(4-methylphenyl)sulfonyl]amino}phenyl)sulfanyl]nicotinate typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-[(2-{[(4-methylphenyl)sulfonyl]amino}phenyl)sulfanyl]nicotinate can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
Methyl 6-[(2-{[(4-methylphenyl)sulfonyl]amino}phenyl)sulfanyl]nicotinate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 6-[(2-{[(4-methylphenyl)sulfonyl]amino}phenyl)sulfanyl]nicotinate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of cyclooxygenase (COX) enzymes, which are responsible for inflammation and pain .
Comparison with Similar Compounds
Similar Compounds
Methyl 6-[(2-{[(4-methoxyphenyl)sulfonyl]amino}phenyl)sulfanyl]nicotinate: This compound has a methoxy group instead of a methyl group, which may alter its chemical and biological properties.
2-(4-methylsulfonyl phenyl) indole derivatives: These compounds have similar sulfonyl amino groups and are known for their antimicrobial and anti-inflammatory activities.
Uniqueness
Methyl 6-[(2-{[(4-methylphenyl)sulfonyl]amino}phenyl)sulfanyl]nicotinate is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a nicotinate moiety and a sulfonyl amino group makes it a valuable compound for various research applications.
Properties
IUPAC Name |
methyl 6-[2-[(4-methylphenyl)sulfonylamino]phenyl]sulfanylpyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4S2/c1-14-7-10-16(11-8-14)28(24,25)22-17-5-3-4-6-18(17)27-19-12-9-15(13-21-19)20(23)26-2/h3-13,22H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPQRERFEGCTQDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2SC3=NC=C(C=C3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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